molecular formula C16H19NO2 B231938 N-benzyl-N-butyl-2-furamide

N-benzyl-N-butyl-2-furamide

Cat. No.: B231938
M. Wt: 257.33 g/mol
InChI Key: QEQWHGXDMJIIHE-UHFFFAOYSA-N
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Description

N-Benzyl-N-butyl-2-furamide is a synthetic organic compound characterized by a furan-derived carboxamide structure, where the nitrogen atom is substituted with a benzyl and a butyl group.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-benzyl-N-butylfuran-2-carboxamide

InChI

InChI=1S/C16H19NO2/c1-2-3-11-17(13-14-8-5-4-6-9-14)16(18)15-10-7-12-19-15/h4-10,12H,2-3,11,13H2,1H3

InChI Key

QEQWHGXDMJIIHE-UHFFFAOYSA-N

SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=CO2

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence focuses on N-(1-{1-[4-(2-Methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide (hereafter termed Compound A), a structurally complex benzimidazole-furamide hybrid. Below is a comparative analysis of key features:

Table 1: Structural and Functional Comparison

Parameter N-Benzyl-N-Butyl-2-Furamide Compound A ()
Core Structure Furan-carboxamide Benzimidazole-furan-carboxamide
Substituents Benzyl, butyl Phenoxybutyl, benzimidazolyl-ethyl
Molecular Weight ~275 g/mol (estimated) 471.58 g/mol (reported)
Polarity Moderate (alkyl/aromatic) High (polyaromatic, ether linkage)
Potential Applications Solubility modifiers, intermediates Antifungal agents, kinase inhibitors (hypothesized)

Key Differences

Benzimidazole derivatives are known for antimicrobial and anticancer activities, which may synergize with the furamide group . this compound lacks the extended aromatic system of Compound A, likely reducing its binding affinity to protein targets but improving solubility in nonpolar solvents.

Synthetic Accessibility: this compound’s synthesis is presumably simpler due to fewer steric and electronic challenges compared to Compound A, which requires multi-step coupling of benzimidazole and phenoxybutyl groups .

Thermal Stability :

  • Compound A’s rigid benzimidazole core and ether linkages may confer higher thermal stability (>250°C inferred) than this compound, which lacks such stabilizing motifs.

Research Findings and Limitations

  • Compound A has been characterized with a molecular mass of 471.58 g/mol and a ChemSpider ID, suggesting its inclusion in chemical databases for further study . No analogous data exist for this compound in the provided evidence.
  • Hypothetical Applications : The butyl and benzyl groups in this compound may enhance its lipophilicity, making it a candidate for drug delivery systems or polymer additives. In contrast, Compound A’s bioactivity profile aligns with pharmaceutical lead optimization.

Critical Analysis of Evidence

The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally related compounds. For instance:

  • The benzimidazole in Compound A introduces π-π stacking capabilities absent in this compound, which could significantly alter reactivity .

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